Dopamine hydrochloride
Overview
Description
Dopamine Hydrochloride is a sympathomimetic amine vasopressor and a naturally occurring immediate precursor of norepinephrine . It is a white to off-white crystalline powder, which may have a slight odor of hydrochloric acid . It is freely soluble in water and soluble in alcohol . Dopamine HCl is sensitive to alkalies, iron salts, and oxidizing agents . It is used as a precursor to norepinephrine and epinephrine and is an important neurotransmitter and chemical messenger that helps in the transmission of signals in the brain and other vital areas .
Molecular Structure Analysis
The molecular formula of Dopamine Hydrochloride is C8H11NO2 • HCl . The structural formula is provided in the source .
Chemical Reactions Analysis
Dopamine is known to undergo autoxidation in the presence of oxygen and transform into polydopamine particles . The reaction of dopamine with iron in various forms has also been reported .
Physical And Chemical Properties Analysis
Dopamine hydrochloride is a white to off-white crystalline powder, which may have a slight odor of hydrochloric acid . It is freely soluble in water and soluble in alcohol . Dopamine HCl is sensitive to alkalies, iron salts, and oxidizing agents .
Scientific Research Applications
Cardiac and Renal Effects : Dopamine hydrochloride is effective in the acute management of low cardiac output states, improving renal blood flow and increasing cardiac output (Smith & O'Connor, 1988). Additionally, it has been used postoperatively in heart surgery, improving circulatory conditions and promoting diuresis (Wright, Newman, & Torda, 1977).
Complications in Hypotension Treatment : In hypotensive patients treated with dopamine hydrochloride, peripheral ischemia and gangrene leading to extremity amputations have been reported as a major complication (Golbranson, Lurie, Vance, & Vandell, 1980).
Protective Effects on Brain Cells : Dopamine hydrochloride showed potential in protecting HT22 mouse hippocampal cells from ischemia-reperfusion injury-induced cell death (Wang, Zhao, Bai, Zhang, Dong, & Liu, 2016).
Neuropsychiatric Applications : Research has linked dopamine dysfunction to various neuropsychiatric disorders, such as Parkinson's disease, ADHD, and schizophrenia. Dopamine-targeting drugs are crucial in the treatment of these conditions (Iversen & Iversen, 2007).
Pediatric Neurobehavioral Effects : Dopamine agonists like amantadine hydrochloride have been studied for their efficacy in treating neurobehavioral sequelae in pediatric traumatic brain injury (Beers, Skold, Dixon, & Adelson, 2005).
PET Imaging in Neuroscience : PET scans using dopamine-specific tracers help study the dopamine system's role in various neurological and psychiatric disorders (Volkow, Fowler, Gatley, Logan, Wang, Ding, & Dewey, 1996).
Effects on Kidney Function : Studies have indicated that high doses of dopamine hydrochloride can decrease choroidal Na-K ATPase activity, impacting kidney function (Kanoh, 1998).
Pediatric Cardiac Therapy : Dopamine hydrochloride is used in neonates, infants, and children for shock and cardiac failure. Its effects vary by dosage and are influenced by the patient's age (Bhatt-Mehta & Nahata, 1989).
Neuropharmacological Insights : The discovery and research into dopamine as a neurotransmitter have significantly impacted the development of biological psychiatry and psychopharmacology (Levant, 1997).
Applications in Shock Treatment : Dopamine has been found effective in treating various shock states, enhancing blood flow to key organs while restoring systemic pressure (Carvalho, Vyden, Bernstein, Gold, & Corday, 1969).
Safety And Hazards
Future Directions
Dopamine hydrochloride is not only a widely used commodity pharmaceutical for treating neurological diseases but also a highly attractive base for advanced carbon materials . The global dopamine market revenue was more than 320 million USD in 2022, and the global dopamine demand is anticipated to grow at a rate of 8.2% annually in the next decade . Therefore, dopamine has attracted considerable interest all over the world in the past few years .
properties
IUPAC Name |
4-(2-aminoethyl)benzene-1,2-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTENFNNZBMHDDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1200398-97-5, 51-61-6 (Parent) | |
Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-, hydrochloride (1:1), homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1200398-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dopamine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7020550 | |
Record name | Dopamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dopamine hydrochloride | |
CAS RN |
62-31-7 | |
Record name | Dopamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dopamine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dopamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756749 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dopamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dopamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dopamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.480 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOPAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L3E358N9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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